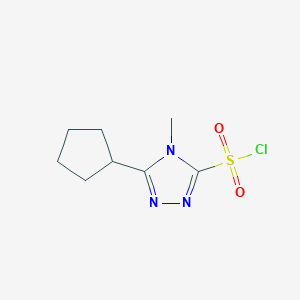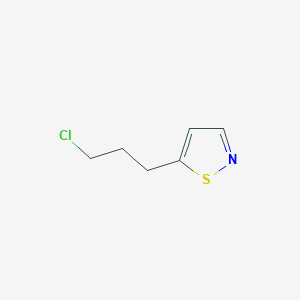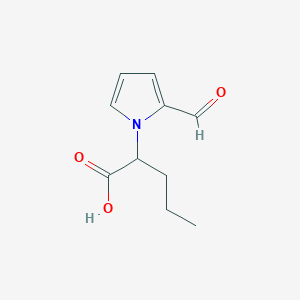
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives.
Another method involves the Clauson-Kaas reaction, which is used to synthesize pyrrole derivatives from primary amines and 2,5-dimethoxytetrahydrofuran . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Maillard reactions or other synthetic routes that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanoic acid
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanoic acid
Substitution: Halogenated or nitrated pyrrole derivatives
科学的研究の応用
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and cell proliferation . The formyl group and the pyrrole ring play crucial roles in these interactions, enabling the compound to exert its effects on different cellular processes.
類似化合物との比較
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be compared with other similar compounds, such as:
- 2-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)acetic acid
- 2-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
These compounds share the pyrrole ring structure but differ in the substituents attached to the ring. The unique combination of the formyl group and the pentanoic acid side chain in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-(2-formylpyrrol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-4-9(10(13)14)11-6-3-5-8(11)7-12/h3,5-7,9H,2,4H2,1H3,(H,13,14) |
InChIキー |
AQJNGHJQGDJPQR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)N1C=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
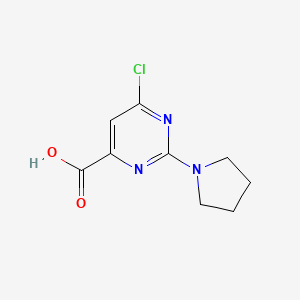
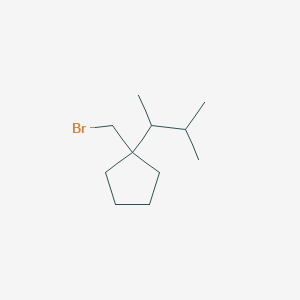
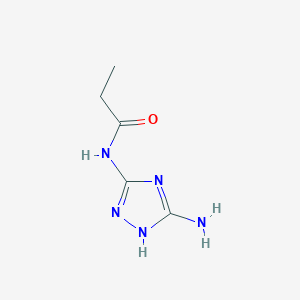


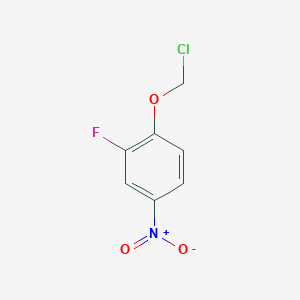
![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
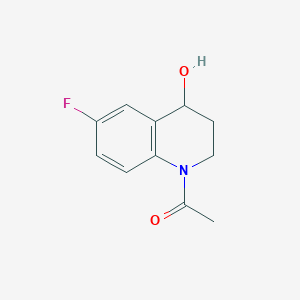
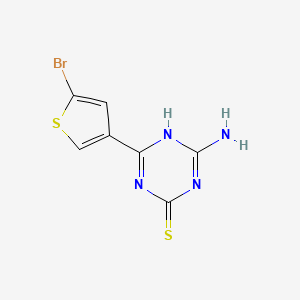

![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
